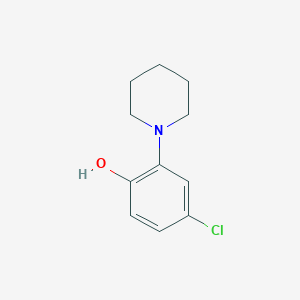

4-Chloro-2-(piperidin-1-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-piperidin-1-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-4-5-11(14)10(8-9)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPWZJQLWXNVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-Chloro-2-(piperidin-1-YL)phenol

A retrosynthetic analysis of this compound logically deconstructs the molecule to identify potential starting materials. The most prominent disconnection occurs at the carbon-nitrogen (C-N) bond linking the piperidine (B6355638) ring to the phenol (B47542). This bond cleavage suggests two primary synthons: a piperidine nucleophile and a phenol ring activated for nucleophilic substitution at the C-2 position.

This primary disconnection leads to two main precursor classes:

2-Amino-4-chlorophenol (B47367) and a C5 electrophile: This pathway involves forming the piperidine ring directly onto the phenol. The amino group of 2-amino-4-chlorophenol can react with a dielectrophile, such as 1,5-dibromopentane (B145557), to construct the heterocyclic ring.

A 2-substituted-4-chlorophenol and piperidine: This approach utilizes a pre-formed piperidine ring. The phenol component would require a suitable leaving group at the C-2 position (e.g., a halogen) to facilitate a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction with piperidine.

A less common disconnection could target the C-Cl bond, implying a late-stage chlorination of a 2-(piperidin-1-yl)phenol (B1306596) intermediate. However, controlling the regioselectivity of such a reaction can be challenging. The most strategically sound approach remains the formation of the C-N bond, as it offers more reliable and well-established synthetic routes. researchgate.netresearchgate.netyoutube.com

Classical and Modern Synthetic Routes

The construction of this compound can be achieved through both classical multi-step syntheses and modern, efficiency-focused one-pot reactions.

Multi-step syntheses provide a robust, albeit longer, pathway to the target molecule, allowing for the isolation and purification of intermediates. A prevalent strategy begins with 4-chlorophenol (B41353). The synthesis typically proceeds through the following sequence:

Nitration: 4-chlorophenol is nitrated to introduce a nitro group, yielding 4-chloro-2-nitrophenol. nih.govgoogle.com

Reduction: The nitro group is then reduced to an amine, forming 2-amino-4-chlorophenol. nih.govprepchem.com This reduction can be accomplished using various reagents, including tin(II) chloride or catalytic hydrogenation. who.int

Cyclization: The final key step is the formation of the piperidine ring. This is commonly achieved by reacting 2-amino-4-chlorophenol with 1,5-dibromopentane in the presence of a base. The amino group acts as a nucleophile, displacing the bromine atoms to form the six-membered ring.

This stepwise approach ensures that each transformation can be optimized and monitored, leading to a pure final product.

In contrast to multi-step methods, one-pot reactions enhance efficiency by combining multiple transformations into a single operation, thereby saving time, solvents, and resources. For the synthesis of N-aryl piperidines like the target compound, a one-pot approach could involve a transition-metal-catalyzed reaction. ias.ac.innih.gov For example, a Buchwald-Hartwig amination could directly couple piperidine with a dihalogenated phenol, such as 2,4-dichlorophenol (B122985).

While highly efficient, this method requires careful control of reaction conditions to ensure regioselectivity, favoring substitution at the C-2 position over the C-4 position. The choice of catalyst, ligand, and base is critical to steer the reaction toward the desired 2-(piperidin-1-yl) isomer. researchgate.netnih.gov

Precursor Chemistry and Starting Materials for Derivatization

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound and its derivatives. The reactivity of these precursors dictates the choice of synthetic pathway.

2-Amino-4-chlorophenol is a highly valuable and versatile precursor in the synthesis of the title compound. nih.govnih.gov Its utility stems from the presence of three distinct functional groups: an amine, a hydroxyl group, and a chlorine atom. The manufacturing process for this precursor often involves the nitration of 4-chlorophenol followed by reduction. who.intcir-safety.org

The primary role of 2-amino-4-chlorophenol is to serve as the foundational structure onto which the piperidine ring is built. nih.govprepchem.com The nucleophilic amino group is the key reactive site for this transformation. A standard method involves alkylation with a 1,5-dihalopentane (e.g., 1,5-dibromopentane), where the amine performs a double nucleophilic substitution to form the heterocyclic ring.

Table 1: Key Reactions Utilizing 2-Amino-4-chlorophenol

| Reaction Type | Reagents | Product | Purpose in Pathway |

| Cyclization | 1,5-Dibromopentane, Base | This compound | Formation of the piperidine ring |

| Acylation | Acyl Chloride, Base | N-(5-chloro-2-hydroxyphenyl)acetamide | Intermediate for further functionalization |

Halogenated phenols, particularly those with halogens at positions that can be selectively displaced, are crucial starting materials for piperidine functionalization. escholarship.orgescholarship.orgresearchgate.netchemrxiv.orgresearchgate.net Dihalogenated phenols like 2,4-dichlorophenol serve as direct precursors where the piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or catalyzed cross-coupling reactions.

In these reactions, the halogen at the C-2 position acts as a leaving group. The relative reactivity of halogens (F > Cl > Br > I) and the electronic effects of the other ring substituents influence the reaction conditions required. For less reactive chlorides, the reaction with piperidine often necessitates a catalyst, such as a palladium or copper complex, to proceed efficiently. This approach offers a more direct route to the final product compared to building the piperidine ring from an amino-phenol.

Table 2: Comparison of Precursor Strategies

| Precursor | Synthetic Approach | Key Transformation | Advantages |

| 2-Amino-4-chlorophenol | Ring construction | Cyclization with 1,5-dihalopentane | Unambiguous regiochemistry |

| 2,4-Dichlorophenol | Direct functionalization | Nucleophilic Aromatic Substitution / Cross-Coupling | Shorter route |

Chemical Modifications and Derivatization Strategies of the Core Scaffold

The chemical architecture of this compound offers multiple sites for modification, including the phenolic hydroxyl group, the aromatic ring, and the piperidine ring. These sites allow for a wide range of derivatization strategies aimed at modulating the molecule's properties.

Substituent Effects on Phenolic and Piperidine Moieties

The reactivity of the this compound scaffold is governed by the interplay of its constituent functional groups. The electron-donating piperidine group and the hydroxyl group activate the benzene (B151609) ring towards electrophilic substitution, while the electron-withdrawing chloro group deactivates it.

Phenolic Moiety: The phenolic -OH group is a key site for derivatization. It can undergo etherification or esterification to produce a variety of derivatives. The presence of the ortho-piperidine group and para-chloro group influences the reactivity of the phenol. The chloro-substituent, being electron-withdrawing, increases the acidity of the phenolic proton compared to phenol itself. Studies on chlorophenols have shown that chlorine substituents have an additive effect on reactivity parameters. rsc.org The ortho-piperidine group, via its nitrogen lone pair, can exert a significant electronic effect and may participate in intramolecular hydrogen bonding with the phenolic proton, influencing its reactivity and the regioselectivity of reactions on the aromatic ring. For instance, the ortho-hydroxyl group can direct metallation and subsequent functionalization to the adjacent positions. nih.govresearchgate.net

Introduction of Heterocyclic Systems (e.g., Thiazoles, Pyrimidines, Quinazolines, Oxadiazoles, Indoles)

Attaching additional heterocyclic rings to the this compound core is a common strategy to create novel chemical entities. This can be achieved by leveraging the reactivity of the phenolic hydroxyl, the aromatic ring, or by modifying the piperidine moiety to include a suitable handle for cyclization reactions.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a prominent method for constructing a thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. nih.govwikipedia.org To append a thiazole ring to the this compound scaffold, the phenolic ring could first be acylated via a Friedel-Crafts reaction to introduce a ketone. Subsequent α-halogenation would yield the necessary α-haloketone intermediate. This intermediate can then be condensed with various substituted thioureas to produce a diverse library of thiazole derivatives. nih.govresearchgate.netorganic-chemistry.org Phenolic compounds have been successfully used as starting materials for the synthesis of hydrazinyl-thiazole derivatives. nih.gov

| Step | Reaction Type | Key Intermediate | Potential Reagents | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Phenolic ketone | Acetyl chloride, AlCl₃ | General Method |

| 2 | α-Halogenation | α-haloketone | N-Bromosuccinimide (NBS) | nih.gov |

| 3 | Hantzsch Thiazole Synthesis | Thiazole-substituted phenol | Substituted thioureas | nih.govwikipedia.orgnih.gov |

Pyrimidines: The Biginelli reaction is a well-established multicomponent reaction for the synthesis of dihydropyrimidinones, involving the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. taylorandfrancis.comwikipedia.orgorganic-chemistry.org To create pyrimidine (B1678525) derivatives, the this compound scaffold can be first formylated to introduce an aldehyde group (a Duff or Vilsmeier-Haack reaction). This phenolic aldehyde can then participate in a Biginelli reaction with reagents like ethyl acetoacetate (B1235776) and urea under acidic catalysis to yield the corresponding dihydropyrimidinone derivative. researchgate.netias.ac.in Phenols themselves have been employed as weak acid catalysts in such reactions. researchgate.net

| Step | Reaction Type | Key Intermediate | Potential Reagents | Reference |

|---|---|---|---|---|

| 1 | Formylation | Phenolic aldehyde | Hexamethylenetetramine (Duff reaction) | General Method |

| 2 | Biginelli Reaction | Dihydropyrimidinone derivative | Ethyl acetoacetate, Urea/Thiourea, Acid catalyst | taylorandfrancis.comwikipedia.orgorganic-chemistry.orgias.ac.in |

Quinazolines: Quinazoline synthesis often begins with precursors like 2-aminobenzonitriles or anthranilic acid derivatives. organic-chemistry.orgmdpi.com For the target scaffold, a plausible route would involve nitration of the phenolic ring, followed by reduction of the nitro group to an amine, and subsequent introduction of a nitrile or carboxylic acid group. A more direct approach could involve the S-alkylation of 2-mercapto-quinazolinones with a derivative of the core scaffold. mdpi.com For example, a 2-mercapto-3-substituted quinazolin-4-one can be reacted with ethyl bromoacetate (B1195939) to form an ester, which is then converted to a hydrazide. mdpi.com This hydrazide can then be condensed with various aldehydes to form the final quinazolinone derivatives bearing a phenolic moiety. mdpi.comnih.gov

| Step | Reaction Type | Key Intermediate | Potential Reagents | Reference |

|---|---|---|---|---|

| 1 | Condensation | 2-Mercapto-3-substituted-quinazolin-4-one | Anthranilic acid, Isothiocyanate | mdpi.com |

| 2 | S-alkylation & Hydrazinolysis | 4-Quinazolinon-2-mercapto-acetohydrazide | Ethyl bromoacetate, Hydrazine (B178648) hydrate (B1144303) | mdpi.com |

| 3 | Condensation | Phenolic quinazolinone derivative | Dihydroxybenzaldehydes | mdpi.comnih.gov |

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles commonly proceeds through the cyclization of diacylhydrazine precursors or the reaction of an acid hydrazide with a carboxylic acid derivative. rsc.orgnih.govjournalagent.com To introduce a 1,3,4-oxadiazole (B1194373) ring, the phenolic hydroxyl group of the core scaffold can be derivatized. A common pathway involves converting a phenolic acid into its corresponding methyl ester, followed by reaction with hydrazine hydrate to form the crucial acid hydrazide intermediate. rsc.org This hydrazide can then be reacted with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles. rsc.orgnih.gov Alternatively, cyclodesulfurization of thiosemicarbazides using coupling reagents like TBTU provides an efficient route. luxembourg-bio.com

| Step | Reaction Type | Key Intermediate | Potential Reagents | Reference |

|---|---|---|---|---|

| 1 | Carboxylation & Esterification | Phenolic ester | CO₂, Base; H₂SO₄, MeOH | rsc.org |

| 2 | Hydrazinolysis | Phenolic acid hydrazide | Hydrazine hydrate | rsc.orgnih.gov |

| 3 | Cyclodehydration | 1,3,4-Oxadiazole derivative | Aromatic acid, POCl₃ | rsc.orgnih.gov |

Indoles: The Fischer indole (B1671886) synthesis is a classic and versatile method for creating indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgchem-station.comyoutube.comname-reaction.com To apply this to the this compound scaffold, one would first need to synthesize a corresponding hydrazine derivative. This could potentially be achieved by diazotization of an amino-substituted precursor, followed by reduction. Once the arylhydrazine is obtained, it can be condensed with a variety of ketones or aldehydes (e.g., cyclohexanone) in the presence of an acid catalyst like acetic acid or polyphosphoric acid to induce the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgrsc.org The selection of the acid catalyst is often crucial for the reaction's success. rsc.org

| Step | Reaction Type | Key Intermediate | Potential Reagents | Reference |

|---|---|---|---|---|

| 1 | Nitration & Reduction | Amino-substituted phenol | HNO₃/H₂SO₄; SnCl₂/HCl | General Method |

| 2 | Diazotization & Reduction | Arylhydrazine | NaNO₂, HCl; Na₂SO₃ | General Method |

| 3 | Fischer Indole Synthesis | Indole-substituted phenol | Ketone/Aldehyde, Acid catalyst (e.g., AcOH, PPA) | wikipedia.orgname-reaction.comrsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

In the ¹H-NMR spectrum of 4-Chloro-2-(piperidin-1-yl)phenol, distinct signals are expected for the protons of the phenolic ring and the piperidine (B6355638) ring. The aromatic protons, influenced by the electron-donating hydroxyl and piperidinyl groups and the electron-withdrawing chloro group, would appear as complex multiplets in the downfield region. The protons of the piperidine ring would be observed in the upfield region, with their chemical shifts and splitting patterns reflecting their proximity to the nitrogen atom and their stereochemical environment.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic -OH | 9.0 - 10.0 | Singlet | 1H |

| Aromatic-H | 6.8 - 7.2 | Multiplet | 3H |

| Piperidine-H (adjacent to N) | 2.8 - 3.2 | Multiplet | 4H |

| Piperidine-H | 1.5 - 1.8 | Multiplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals would be anticipated, corresponding to the carbons of the substituted phenol (B47542) and the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (Phenolic) | 150 - 160 |

| C-N (Phenolic) | 140 - 150 |

| C-Cl (Phenolic) | 120 - 130 |

| Aromatic C-H | 115 - 125 |

| Piperidine C (adjacent to N) | 50 - 60 |

| Piperidine C | 20 - 30 |

Advanced 2D-NMR Techniques

To unequivocally assign the proton and carbon signals and to elucidate the connectivity between them, advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal proton-proton couplings within the aromatic and piperidine spin systems. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations between protons and carbons, confirming the substitution pattern on the aromatic ring and the attachment of the piperidine moiety. However, specific 2D-NMR data for this compound is not currently available in the public domain.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-N stretching of the tertiary amine and the C-Cl stretching would also give rise to characteristic bands in the fingerprint region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

| C-Cl Stretch | 700 - 850 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations and the C-Cl bond. The symmetric breathing modes of the aromatic ring would also be prominent. At present, specific Raman spectroscopic data for this compound has not been reported in scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. High-resolution techniques are particularly crucial for obtaining unambiguous elemental compositions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of a molecule's elemental formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. nih.gov This level of precision is essential for confirming the identity of newly synthesized compounds and for metabolomics studies. nih.gov For instance, the analysis of related piperidine derivatives, such as trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine and trans-4-chloro-2-cyclohexyl-1-tosylpiperidine, by HRMS yields exact mass-to-charge ratios (m/z) that confirm their elemental composition. rasayanjournal.co.in

Table 1: Illustrative HRMS Data for Related Piperidine Derivatives

| Compound Name | Molecular Formula | Calculated Property | Value |

|---|---|---|---|

| trans-4-chloro-2-(4-methoxybenzyl)-1-tosylpiperidine | C17H24ClNO2 | m/z (M+H)+ | 394.80 |

| trans-4-chloro-2-cyclohexyl-1-tosylpiperidine | C18H26ClNO2S | m/z (M+H)+ | 356.90 |

Data sourced from a study on NbCl5 mediated aza-Prins type cyclization. rasayanjournal.co.in

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (LC-MS) that is well-suited for analyzing polar molecules like phenols. bldpharm.com ESI-MS typically generates protonated molecules [M+H]+ or other adducts, such as [M+Na]+, in the gas phase. uni.lu The analysis of these ions provides the molecular weight of the compound. For a structurally similar compound, 4-chloro-2-(piperidin-1-yl)pyrimidine, predicted ESI-MS data indicates the formation of multiple adducts, which is a characteristic feature of this technique. uni.lu

Table 2: Predicted ESI-MS Adducts for 4-chloro-2-(piperidin-1-yl)pyrimidine

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 198.07926 |

| [M+Na]+ | 220.06120 |

| [M+K]+ | 236.03514 |

| [M+NH4]+ | 215.10580 |

| [M-H]- | 196.06470 |

Data predicted using CCSbase for a related pyrimidine (B1678525) derivative. uni.lu

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements. While the specific crystal structure for this compound is not publicly detailed, analysis of the closely related compound 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol offers significant insights. nih.gov The study reveals that the piperidine ring adopts a stable chair conformation. nih.gov The crystal system for this analog is monoclinic, with specific unit cell dimensions. nih.gov Such data is paramount for understanding the molecule's shape and steric properties.

Table 3: Crystal Data for the Related Compound 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol

| Parameter | Value |

|---|---|

| Molecular Formula | C22H21N3O2 |

| Molecular Weight | 359.42 |

| Crystal System | Monoclinic |

| a (Å) | 9.9826 (5) |

| b (Å) | 15.8773 (7) |

| c (Å) | 12.2197 (6) |

| β (°) | 109.381 (6) |

| Volume (ų) | 1827.03 (15) |

Data from the X-ray crystal structure analysis of a chromenopyrimidine derivative. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For aromatic compounds like phenols, these spectra are characterized by absorptions arising from π→π* transitions. A study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, a molecule with a substituted chloro-benzene moiety, provides predicted electronic transition data. researchgate.net The analysis identified intense transitions in the UV region, which were assigned to specific π→π* excitations. researchgate.net Similar transitions would be expected for this compound, providing information about its electronic structure.

Table 4: Predicted UV-Vis Data for 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid

| Predicted Wavelength (λmax) | Oscillator Strength (f) | Transition Type |

|---|---|---|

| 324.13 nm | 0.0893 | π→π* |

| 315.99 nm | 0.0117 | π→π* |

| 269.58 nm | 0.0000 | π→π* |

Theoretical data calculated using the TD-DFT/B3LYP/6-31G(d,p) method. researchgate.net

Photoluminescence Spectroscopy for Optical Properties

Photoluminescence spectroscopy is used to investigate the light-emitting properties of a compound after it has absorbed photons. This technique measures the intensity and wavelength of the emitted light, providing insights into the material's potential for applications in areas like organic light-emitting diodes (OLEDs). Research on heteroleptic iridium complexes incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands demonstrates the use of this technique. rsc.org These complexes exhibit green phosphorescence with significant photoluminescence quantum yields, and their emission properties are finely tuned by the substituents on the phenol ligand. rsc.org While the subject compound itself may not be strongly luminescent, its derivatives or complexes could be, and photoluminescence spectroscopy would be the key tool for characterizing these optical properties.

Table 5: Photoluminescence Data for Iridium Complexes with Ancillary Phenol-Derivative Ligands

| Complex | Emission λmax (nm) in CH2Cl2 | Photoluminescence Quantum Yield (%) |

|---|---|---|

| Ir1 | 519 | 53 |

| Ir2 | 526 | 10 |

| Ir3 | 537 | 10 |

| Ir4 | 525 | 16 |

Data from a study on heteroleptic iridium complexes for OLED applications. rsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, stability, and interactions with other molecules, such as proteins or solvents.

While no specific MD simulations for 4-Chloro-2-(piperidin-1-YL)phenol were found, studies on related compounds highlight the utility of this technique. For instance, MD simulations have been employed to investigate the conformational dynamics of various piperidine (B6355638) derivatives to understand their interaction with biological targets. researchgate.netrsc.org In one study, MD simulations of piperidine-based compounds targeting the sigma 1 receptor (S1R) revealed crucial amino acid residues involved in the binding interactions. rsc.org These simulations showed how the piperidine moiety and its substituents contribute to the stability of the ligand-receptor complex.

Similarly, MD simulations of phenolic resins have been performed to understand their three-dimensional structure and material properties. nih.gov These studies, while focused on polymeric systems, provide insights into the conformational flexibility of the phenol (B47542) ring and its hydroxyl group, which are relevant to the structure of this compound. nih.gov For smaller phenolic molecules, MD simulations can elucidate their interactions with solvent molecules and their ability to form hydrogen bonds, which are critical for their biological activity.

A study on pyrrolidin-2-one derivatives, which share a heterocyclic amine structure with piperidine, utilized 100 ns MD simulations to assess the stability of these compounds when bound to acetylcholinesterase. nih.gov The results indicated that the synthesized compounds could form stable complexes with the enzyme. nih.gov This type of analysis would be invaluable for predicting the binding stability of this compound with potential biological targets.

Table 1: Representative Molecular Dynamics Simulation Studies on Related Compounds

| Compound Class | Target/System | Key Findings |

| Piperidine/Piperazine Derivatives rsc.org | Sigma 1 Receptor (S1R) | Revealed crucial amino acid residues for binding and complex stability. rsc.org |

| Phenolic Resins nih.gov | Bulk material | Provided insights into 3D structure, density, and glass transition temperature. nih.gov |

| Pyrrolidin-2-one Derivatives nih.gov | Acetylcholinesterase | Demonstrated stable complex formation over 100 ns simulations. nih.gov |

| Piperidine-derived HDM2 Inhibitors researchgate.net | HDM2 Protein | Analyzed binding poses and interaction mechanisms of lead compounds. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.

Although no QSAR models have been specifically developed for this compound, numerous QSAR studies have been conducted on various classes of piperidine and phenolic compounds. These studies provide a basis for understanding how different structural modifications might influence the activity of related molecules.

For example, a QSAR study on a series of mono-substituted 4-phenylpiperidines and -piperazines revealed that the position and physicochemical properties of the aromatic substituent were critical for their effects on the dopaminergic system. nih.gov Another study on piperine (B192125) analogs, which contain a piperidine ring, developed a QSAR model to predict their inhibitory activity against a bacterial efflux pump. nih.gov The model showed that the partial negative surface area and the molecular shape were important descriptors for activity. nih.gov

QSAR studies on phenolic compounds have also been widely reported. For instance, research on a series of phenolic 15-LOX inhibitors led to the development of QSAR models to predict their inhibitory concentrations. nih.gov Similarly, QSAR models have been established for the toxicity of nitroaromatic compounds, including substituted phenols, highlighting the importance of descriptors like hydrophobicity and electronic properties. mdpi.com

A comprehensive 2D-QSAR study on piperidine-based chromen-2-one derivatives identified six key descriptors that affect their activity against cholinesterases and monoamine oxidases. nih.gov These descriptors included the count of nitrogen atoms and various electronic and topological indices. nih.gov

Table 2: Examples of QSAR Studies on Analogous Compound Classes

| Compound Class | Biological Activity | Key Descriptors |

| Mono-substituted 4-phenylpiperidines nih.gov | Dopaminergic system modulation | Aromatic substituent position and physicochemical character nih.gov |

| Piperine Analogs nih.gov | Bacterial efflux pump inhibition | Partial negative surface area, molecular shadow area, heat of formation nih.gov |

| Phenolic 15-LOX Inhibitors nih.gov | 15-Lipoxygenase inhibition | Various topological and electronic descriptors nih.gov |

| Piperidine-based Chromen-2-one Derivatives nih.gov | Cholinesterase and monoamine oxidase inhibition | Nitrogen count, electrotopological state indices, and chain-related descriptors nih.gov |

In Silico ADMET Prediction and Pharmacokinetic Profiling

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a crucial step in drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This helps in identifying potential liabilities early in the drug development process.

While a specific ADMET profile for this compound is not available, the ADMET properties of numerous related compounds have been investigated using various computational tools. These studies provide a general understanding of the expected pharmacokinetic behavior of this class of molecules.

For instance, an in silico ADMET study of new 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline (B57606) analogues suggested that the synthesized molecules were within an acceptable range for drug-likeness and were predicted to be less toxic. researchgate.net Another study on sulfonamide derivatives tethered with a pyridine (B92270) ring, which has some structural similarities to the piperidine-phenol scaffold, predicted their ADME and toxicity properties using online servers. nih.gov The results from these predictions help in selecting promising candidates for further in vivo studies. nih.gov

The ADMET properties of N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives were also evaluated in silico, indicating optimal oral bioavailability for these compounds. researchgate.net In a study of piperidine-based oxidosqualene cyclase inhibitors, the majority of the compounds showed favorable physicochemical properties, high gastrointestinal absorption, and low toxicity, complying with Lipinski's rule of five.

Table 3: Representative In Silico ADMET Predictions for Related Compounds

| Compound Class | Key Predicted ADMET Properties |

| 4-(Piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues researchgate.net | Acceptable drug-likeness and low toxicity. researchgate.net |

| Sulfonamide-pyridine derivatives nih.gov | Predictions for absorption, metabolism, and toxicity were computed to guide further studies. nih.gov |

| N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives researchgate.net | Optimal oral bioavailability. researchgate.net |

| Piperidine-based oxidosqualene cyclase inhibitors | Favorable physicochemical properties, high gastrointestinal absorption, and low toxicity. |

Preclinical Biological and Pharmacological Investigations: Mechanistic Insights and Structure Activity Relationships

Mechanisms of Biological Activity

Enzyme Inhibition Studies

No publicly available studies detailing the direct enzyme inhibition activities of 4-Chloro-2-(piperidin-1-YL)phenol were identified. Research on structurally related compounds containing a piperidine (B6355638) moiety has shown that this chemical group can be associated with various enzyme inhibitory activities. For instance, certain piperidine derivatives have been investigated for their potential to inhibit enzymes such as acetylcholinesterase and urease. However, specific experimental data on the inhibitory effects of this compound against any particular enzyme are not available in the reviewed literature.

Receptor Modulation and Ligand-Receptor Interactions

There is no specific information available in the public domain regarding the modulation of any receptor by this compound or any studies on its ligand-receptor interactions. While the piperidine scaffold is present in many compounds that are known to interact with various receptors, such as cannabinoid and serotonin (B10506) receptors, no research has been published that specifically investigates the binding affinity or modulatory effects of this compound at any receptor target.

Pathway Disruption Analysis

No studies were found that have analyzed the potential for this compound to disrupt specific biological pathways. Consequently, there is no data available on its effects on cellular signaling cascades or metabolic pathways.

Molecular Target Identification and Validation Approaches

Target-Based Screening Methodologies

There is no evidence in the available literature to suggest that this compound has been subjected to target-based screening methodologies. This approach involves testing a compound against a specific, known biological target, such as an enzyme or a receptor. The absence of such studies indicates that the molecular targets of this compound, if any, have not been elucidated through this approach.

Phenotypic Screening Followed by Target Deconvolution

No phenotypic screening studies involving this compound have been reported in the public domain. Phenotypic screening is a strategy used to identify compounds that produce a desired effect in a cell-based or whole-organism model, without prior knowledge of the specific molecular target. As no such screening has been documented, there has been no subsequent target deconvolution to identify the protein or proteins with which this compound might interact to produce a biological effect.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Influence of Substituent Variations on Biological Efficacy

No studies were found that systematically explored the impact of modifying the substituents on the phenyl or piperidine rings of this compound on its biological activity.

Stereochemical Aspects of Activity

There is no available information regarding the influence of stereochemistry on the biological activity of this compound.

In Vitro Biological Efficacy and Mechanistic Investigations

Antimicrobial Activity Evaluation (Antibacterial, Antifungal)

Specific data on the in vitro antimicrobial activity of this compound against named bacterial and fungal strains are not present in the reviewed literature.

Gram-Positive and Gram-Negative Bacterial Strains

No data tables or detailed findings on the efficacy of this compound against specific Gram-positive and Gram-negative bacteria could be compiled.

Fungal Strains

Information regarding the antifungal activity of this compound is not available.

Table of Compounds

As no specific derivatives or related compounds were discussed in the context of biological activity, a table of chemical compounds cannot be generated.

Antiproliferative and Anticancer Activity Mechanisms

The piperidine moiety is a common feature in various compounds exhibiting anticancer properties. nih.gov These compounds can influence several molecular pathways that lead to the apoptosis of cancer cells, including the activation of signaling pathways like NF-κB and PI3k/Akt. nih.gov

Cellular viability assays are crucial for determining the cytotoxic effects of potential anticancer compounds. nih.gov These assays, such as the WST-1 assay, can measure the dose- and time-dependent inhibition of cancer cell proliferation. mdpi.com For example, a study on tracheloside, a phenolic compound, demonstrated its ability to decrease the viability of colorectal cancer cells in a dose- and time-dependent manner. mdpi.com Similarly, piperidine derivatives have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent fashion. nih.gov The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric derived from these assays. researchgate.net

Preclinical models have shown that resistance to single-agent BRAF inhibitors in BRAF V600E mutant metastatic colorectal cancer can be mediated by the feedback activation of the EGFR signaling pathway. nih.gov This has led to the exploration of combination therapies that target both BRAF and EGFR. nih.gov Studies have demonstrated a synergistic effect between BRAF inhibitors (like vemurafenib (B611658) or dabrafenib) and EGFR inhibitors (such as erlotinib, gefitinib, or cetuximab), leading to effective suppression of the MAPK pathway and tumor regression in colorectal cancer xenografts with the BRAF V600E mutation. nih.gov Clinical trials have also shown improved response rates with triplet combinations of selective BRAF inhibitors, MEK inhibitors, and EGFR-targeting monoclonal antibodies. nih.gov

Microtubule targeting agents are effective chemotherapeutic agents that disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com Some compounds are designed to act as tubulin inhibitors. nih.gov Molecular docking studies have been used to investigate the binding of potential anticancer agents to the colchicine-binding site on tubulin. mdpi.comnih.gov For example, certain pyrrole-based carboxamides have been identified as potent microtubule-destabilizing agents that inhibit tubulin polymerization by binding to this site. mdpi.com Similarly, 2-(4-Methyl-1-piperazinylmethyl) acrylophenone (B1666309) dihydrochloride (B599025) (MPMAP) has been identified as a novel inhibitor of microtubule assembly. nih.gov

While direct evidence for the modulation of Na+/K+-ATPase and Ras oncogene activity by this compound is not available, the broader family of piperidine-containing compounds has been implicated in various anticancer mechanisms. nih.gov

Anti-inflammatory Action and Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, play a crucial role in inflammation by catalyzing the production of prostaglandins. nih.govrjptonline.org The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

Piperine (B192125), a major component of black pepper that also contains a piperidine ring, has been shown to inhibit COX-2 expression. nih.gov Studies have indicated that piperine can decrease PMA-induced COX-2 expression and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The mechanism of this inhibition involves the downregulation of the NF-κB, C/EBP, and AP-1 signaling pathways. nih.gov Furthermore, some 2,3-diaryl-4(3H)-quinazolinone derivatives, which can be structurally related to the compound of interest, have demonstrated COX-2 inhibitory and anti-inflammatory activity. mdpi.com For instance, a compound with a 4-Cl substitution showed promising dual inhibition of COX-2 and 5-LOX. rsc.org

Antidiabetic Activity and Enzyme Inhibition (e.g., α-glucosidase)

The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose after a meal. One key therapeutic approach is the inhibition of carbohydrate-hydrolyzing enzymes in the digestive tract, such as α-glucosidase. This enzyme is crucial for breaking down complex carbohydrates into absorbable glucose. By inhibiting α-glucosidase, the rate of glucose absorption is delayed, leading to a more gradual increase in blood sugar levels. nih.gov

Phenolic compounds, a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring, are widely recognized for their potential to inhibit α-glucosidase. nih.gov The structural features of this compound, which contains a phenolic moiety, suggest its potential as an α-glucosidase inhibitor. Research into various phenolic derivatives has shown significant inhibitory activity, often measured and compared using the half-maximal inhibitory concentration (IC50). For instance, studies on chalcone (B49325) derivatives, which also contain phenolic structures, have demonstrated promising antihyperglycemic activity. mdpi.com Similarly, polyherbal formulations rich in phenols and flavonoids have shown dose-dependent inhibition of both α-amylase and α-glucosidase. nih.gov

The evaluation of novel synthetic compounds is typically performed against a standard inhibitor, such as acarbose. While direct studies on this compound are not extensively documented in publicly available literature, the established activity of related phenolic structures provides a strong rationale for its investigation as a potential antidiabetic agent acting through α-glucosidase inhibition.

Table 1: Examples of α-Glucosidase Inhibition by Various Compounds This table is for illustrative purposes to show typical data formats in enzyme inhibition studies.

| Compound Type | Example Compound | Target Enzyme | IC50 Value (µM) | Standard |

|---|---|---|---|---|

| Chalcone Derivative | 4-Methoxychalcone | α-Glucosidase | Varies | Acarbose |

| Flavonoid | Luteolin | α-Glucosidase | < Acarbose | Acarbose |

Antioxidant Activity and Mechanism of Radical Scavenging

Antioxidants are vital for protecting biological systems from damage caused by reactive oxygen species (ROS), which are highly reactive molecules generated during normal metabolism and in response to environmental stress. Phenolic compounds are a major class of antioxidants, and their activity is primarily attributed to the hydroxyl (-OH) group on the aromatic ring. This functional group can neutralize free radicals through several mechanisms.

The principal mechanisms by which phenolic compounds scavenge radicals are:

Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stable and non-reactive due to resonance delocalization.

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. This is often followed by proton transfer.

Table 2: Primary Radical Scavenging Mechanisms of Phenolic Compounds

| Mechanism | Description | Key Structural Feature |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | The antioxidant donates a hydrogen atom (H•) to a free radical (R•), neutralizing it (R-H). | Phenolic hydroxyl (-OH) group |

Acetylcholinesterase and Urease Inhibition Studies

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the nerve impulse. Inhibition of AChE is a primary therapeutic strategy for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. The piperidine ring is a key structural motif found in many potent AChE inhibitors. Studies have shown that derivatives of 1-benzyl-piperidine exhibit powerful inhibitory activity against AChE. nih.govnih.gov The presence of a chlorine atom on an aromatic ring has also been shown to enhance the potency of AChE inhibitors in some molecular frameworks. capes.gov.br Given that this compound contains both a piperidine and a chlorophenyl moiety, it possesses structural features that suggest a potential for AChE inhibition.

Urease Inhibition: Urease is a nickel-containing enzyme produced by various bacteria, such as Helicobacter pylori, and is linked to the pathogenesis of gastric ulcers and other diseases. frontiersin.org It catalyzes the hydrolysis of urea (B33335) into ammonia, which raises the local pH, allowing the pathogen to survive in acidic environments. frontiersin.orgnih.gov Inhibition of urease is therefore a valuable target for antimicrobial therapies. Both piperidine derivatives and phenolic compounds have been identified as classes of urease inhibitors. scielo.brnih.gov Research has demonstrated that various piperidine structures show a range of urease inhibitory activity. nih.gov Furthermore, phenolic compounds, including flavonoids and phenolic aldehydes, have been shown to inhibit urease, with their activity influenced by the nature and position of substituents on the phenyl ring. scielo.brrsc.org The combination of a piperidine ring and a chlorophenol structure in this compound makes it a plausible candidate for investigation as a urease inhibitor. researchgate.net

Table 3: Potential Enzyme Inhibition Profile

| Enzyme | Role | Rationale for Inhibition by Compound |

|---|---|---|

| Acetylcholinesterase (AChE) | Neurotransmitter degradation | Presence of piperidine and chlorophenyl moieties |

Cannabinoid Receptor 1 (CB1) Allosteric Modulation

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is densely expressed in the central nervous system and plays a key role in regulating various physiological processes. While direct-acting (orthosteric) agonists and antagonists have been developed, there is growing interest in allosteric modulators. These molecules bind to a site on the receptor that is distinct from the primary cannabinoid binding site.

Allosteric modulators can fine-tune receptor activity rather than simply turning it on or off. They are classified as:

Positive Allosteric Modulators (PAMs): These molecules can increase the binding affinity and/or efficacy of orthosteric agonists.

Negative Allosteric Modulators (NAMs): These molecules can decrease the binding affinity and/or efficacy of orthosteric agonists.

Small molecules containing piperidine scaffolds have been identified as allosteric modulators of the CB1 receptor. These modulators can induce conformational changes in the receptor that alter how it responds to endogenous or synthetic cannabinoids. This approach offers the potential for a more nuanced therapeutic effect with a potentially lower risk of side effects compared to traditional agonists or antagonists. The structure of this compound, featuring a piperidine ring linked to a substituted phenol (B47542), aligns with the general structural motifs of some known CB1 allosteric modulators, making it a compound of interest for investigation in this area.

TGFβ Pathway Inhibition

The Transforming Growth Factor-beta (TGFβ) signaling pathway is a central regulator of numerous cellular functions, including proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a wide range of diseases, including fibrosis and cancer, making it a significant drug target.

One strategy to modulate this pathway involves identifying small molecules that can inhibit TGFβ signaling. Research has led to the discovery of novel non-receptor-based inhibitors. For example, a phenotypic screen identified a phthalazine (B143731) scaffold that effectively blocks TGFβ signaling without directly inhibiting the TGFβRI kinase. Within this series of compounds, molecules featuring chloro and piperidinyl substitutions were synthesized and evaluated. These compounds were found to inhibit the phosphorylation of Smad2/3, key downstream effectors in the TGFβ cascade. The presence of both a chloro-substituted aromatic ring and a piperidinyl group in this compound suggests a structural similarity to these identified inhibitors, warranting investigation into its potential to modulate the TGFβ pathway.

NLRP3 Inflammasome Inhibition Mechanisms

The NLRP3 inflammasome is a multi-protein complex within the innate immune system that plays a critical role in orchestrating inflammatory responses. It responds to a variety of danger signals, leading to the activation of an effector enzyme, caspase-1. Activated caspase-1 then processes pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, active forms, and can induce a form of inflammatory cell death known as pyroptosis.

Chronic or excessive activation of the NLRP3 inflammasome is linked to a host of inflammatory and autoimmune disorders. Consequently, inhibiting this pathway is a major therapeutic goal. The core components of the NLRP3 inflammasome activation pathway are:

Priming Signal: Upregulates the expression of NLRP3 components.

Activation Signal: Triggers the assembly of the complex.

Assembly: NLRP3 oligomerizes and recruits the adaptor protein ASC.

Activation: The complex recruits and activates pro-caspase-1.

Effector Function: Active caspase-1 cleaves pro-IL-1β and induces pyroptosis.

Inhibitors of the NLRP3 inflammasome can act at various points in this cascade. While direct studies on this compound are limited, phenolic compounds have been explored for their anti-inflammatory properties. The potential for this compound to modulate inflammatory signaling pathways makes the NLRP3 inflammasome an interesting, albeit speculative, target for future pharmacological investigation.

Table 4: Key Components of the NLRP3 Inflammasome Pathway

| Component | Type | Function |

|---|---|---|

| NLRP3 | Sensor Protein | Detects danger signals and initiates assembly. |

| ASC | Adaptor Protein | Recruited by NLRP3; bridges sensor and effector. |

| Pro-Caspase-1 | Effector Zymogen | Recruited to the complex and auto-catalytically activated. |

Advanced Analytical Methodologies in Chemical Biology Research

Hyphenated Chromatography-Mass Spectrometry Techniques

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of specific compounds within intricate mixtures. For a substituted phenol (B47542) like 4-Chloro-2-(piperidin-1-YL)phenol, both liquid and gas chromatography coupled with mass spectrometry offer unique advantages.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique ideal for the analysis of polar and semi-polar compounds like this compound. This method allows for the separation of the analyte from a complex mixture, followed by its ionization and detection based on its mass-to-charge ratio.

Research Findings:

While specific LC-MS/MS analysis data for this compound is not extensively documented in publicly available literature, the methodology for similar phenolic compounds is well-established. nih.govnih.govresearchgate.net The analysis would typically involve reverse-phase chromatography, where the compound is separated on a C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid additive to improve peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. nih.govresearchgate.net

Detection would be achieved using a mass spectrometer, likely a triple quadrupole or a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass spectrometer. nih.govfrontiersin.org Electrospray ionization (ESI) in positive ion mode would be the probable ionization technique, given the presence of the basic piperidine (B6355638) nitrogen, which can be readily protonated.

The following table illustrates a hypothetical set of LC-MS parameters that could be applied for the analysis of this compound, based on methods for similar compounds. nih.govnih.govresearchgate.netfrontiersin.org

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography System | UHPLC System |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ = 212.08 |

| Product Ions (m/z) | Hypothetical fragments: e.g., 134.0 (loss of piperidine), 84.1 (piperidine fragment) |

Note: The precursor and product ion values are theoretical and would need to be determined experimentally.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often required to increase their volatility and improve their chromatographic behavior. nih.govchromforum.org

Research Findings:

Specific GC-MS studies on this compound are not readily found in the scientific literature. However, the analysis of chlorinated phenols by GC-MS is a common practice. chempap.orggcms.czthermofisher.com For this compound, a derivatization step, such as silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would likely be necessary to cap the polar phenolic hydroxyl group. nih.govchromforum.org This would create a less polar and more volatile trimethylsilyl (B98337) (TMS) ether derivative suitable for GC analysis.

The derivatized compound would then be separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. thermofisher.comnih.gov Electron ionization (EI) would be the standard ionization method, leading to a characteristic fragmentation pattern that can be used for identification by comparing it to mass spectral libraries. nih.govchempap.org

The following table presents a hypothetical set of GC-MS parameters for the analysis of the TMS-derivative of this compound, based on general methods for derivatized phenols. nih.govgcms.czthermofisher.com

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| Gas Chromatograph | GC System with Autosampler |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), then ramp to 280 °C at 15 °C/min |

| Mass Spectrometer | Single Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Transfer Line Temp. | 280 °C |

Note: The oven program and mass range are illustrative and would require optimization.

High-Throughput Screening (HTS) Methodologies for Biological Activity

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. Phenol derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov Therefore, subjecting this compound to HTS assays could uncover its potential biological functions.

Research Findings:

While there is no specific HTS data available for this compound, the general methodologies for screening phenol derivatives are well-established. HTS assays are typically performed in microtiter plates (e.g., 96- or 384-well plates) and involve the use of automated liquid handling systems and sensitive detection methods (e.g., fluorescence, luminescence, or absorbance).

Potential HTS assays for this compound could include:

Antioxidant Activity Assays: Measuring the compound's ability to scavenge free radicals using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or the ORAC (Oxygen Radical Absorbance Capacity) assay.

Enzyme Inhibition Assays: Screening against a panel of enzymes, such as kinases, proteases, or oxidoreductases, to identify potential inhibitory activity.

Cell-Based Assays: Assessing the compound's effect on cell viability, proliferation, or apoptosis in various cell lines (e.g., cancer cell lines) to determine potential cytotoxic or cytostatic effects. nih.gov

Receptor Binding Assays: Evaluating the compound's ability to bind to specific receptors, which could indicate its potential as an agonist or antagonist.

The following table provides an illustrative example of how data from a hypothetical HTS cell viability assay might be presented.

Table 3: Illustrative High-Throughput Screening Data for Cell Viability

| Compound | Concentration (µM) | Cell Line | Assay Type | % Cell Viability (relative to control) |

| This compound | 1 | HeLa | MTT Assay | 98.5 |

| This compound | 10 | HeLa | MTT Assay | 85.2 |

| This compound | 50 | HeLa | MTT Assay | 45.1 |

| This compound | 100 | HeLa | MTT Assay | 15.8 |

Note: This data is purely hypothetical and for illustrative purposes only.

Future Directions and Translational Perspectives for 4 Chloro 2 Piperidin 1 Yl Phenol Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of 4-Chloro-2-(piperidin-1-YL)phenol and its analogs will increasingly focus on the principles of green chemistry, aiming to develop more sustainable, efficient, and environmentally benign processes. mdpi.com Traditional synthetic methods often rely on hazardous solvents and produce significant chemical waste, prompting a shift towards greener alternatives.

Key areas for future exploration include the development of novel catalytic systems. For instance, the use of cost-effective and ecologically benign metal catalysts, such as nickel-based systems for cross-coupling reactions, presents a promising avenue. mdpi.com Similarly, exploring Lewis acids like Niobium (V) chloride (NbCl5) for mediating reactions such as aza-Prins cyclizations could lead to more efficient construction of the core piperidine (B6355638) ring with reduced catalyst loading and easier handling. rasayanjournal.co.in

Another critical focus will be the adoption of alternative solvent systems. The pharmaceutical industry is actively seeking to replace traditional organic solvents with safer options like water, supercritical CO2, and bio-based solvents derived from renewable resources. Research into solvent-free reaction conditions, such as mechanochemical grinding or solid-state synthesis, also offers a path to significantly reduce waste and environmental impact. mdpi.com These approaches not only align with green chemistry principles but also have the potential to improve reaction yields and simplify purification processes. ejcmpr.com The overarching goal is to create synthetic routes that are not only efficient and high-yielding but also sustainable throughout the entire lifecycle of the pharmaceutical product. mdpi.com

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Alternative Solvents | Utilizing water, supercritical CO2, or bio-based solvents. | Reduced toxicity and environmental impact, easier product removal. |

| Green Catalysis | Employing recyclable and highly efficient catalysts (e.g., nickel-based). | Improved atom economy, reduced energy consumption, and prevention of hazardous waste. mdpi.com |

| Solvent-Free Synthesis | Implementing mechanochemical grinding or solid-state reactions. | Minimized waste, reduced environmental impact, and potentially higher yields. mdpi.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Waste minimization and increased process efficiency. |

Development of Advanced Computational Models for Drug Discovery

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering the ability to predict and analyze molecular interactions, thereby accelerating the identification and optimization of new drug candidates. nih.govbiojournals.us For this compound, the development of advanced computational models will be crucial for efficiently exploring its therapeutic potential.

Future efforts will likely concentrate on several key computational techniques. Molecular docking studies will continue to be refined to predict how this compound and its derivatives bind to various biological targets with greater accuracy. This allows for the virtual screening of large compound libraries to identify molecules with the highest potential affinity for a specific target, such as enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models will be developed to establish mathematical relationships between the chemical structure of piperidine derivatives and their biological activity. These models are instrumental in guiding the synthesis of new analogs with improved potency and selectivity.

Furthermore, the use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be essential. nih.gov These computational tools can forecast the pharmacokinetic and toxicological properties of a compound early in the discovery process, helping to prioritize candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. By integrating these computational approaches, researchers can create a more targeted and efficient drug discovery pipeline, significantly reducing the time and cost associated with bringing a new therapeutic agent to market. nih.gov

| Computational Method | Application in Drug Discovery | Objective |

| Molecular Docking | Predicting the binding orientation and affinity of the compound to a target protein. | To identify potential biological targets and guide lead optimization. nih.govnih.gov |

| QSAR | Correlating chemical structure with biological activity. | To predict the activity of new analogs and guide synthetic efforts. biojournals.us |

| Molecular Dynamics | Simulating the movement of the compound and its target over time. | To understand the stability of the drug-target complex and the mechanism of interaction. |

| In Silico ADMET | Predicting pharmacokinetic and toxicological properties. | To assess the drug-likeness of compounds early in the discovery process. nih.gov |

Identification of New Biological Targets and Therapeutic Applications

The versatile piperidine scaffold is a common feature in drugs targeting a wide array of diseases. mdpi.com A key future direction for this compound research is the systematic identification of novel biological targets and, consequently, new therapeutic applications. While the piperidine moiety is known to be present in anticancer, antimicrobial, and central nervous system (CNS) active agents, a comprehensive screening of this specific compound is necessary. mdpi.comnih.gov

Future research should employ high-throughput screening campaigns against diverse panels of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org For instance, given the prevalence of piperidine derivatives in oncology, evaluating the anti-proliferative effects of this compound against a broad range of cancer cell lines could reveal novel anticancer applications. nih.govnih.gov Similarly, its potential as an antimicrobial agent warrants investigation against various strains of bacteria and fungi, especially those resistant to existing treatments. nih.govresearchgate.net

Beyond these areas, exploring its activity on CNS targets, such as neurotransmitter transporters or receptors, could uncover potential applications in treating neurological or psychiatric disorders. clinmedkaz.org The discovery of anti-tuberculosis activity in other piperidinol compounds suggests that this is another promising therapeutic area to investigate. nih.gov By systematically exploring these and other potential biological activities, the full therapeutic utility of this compound can be elucidated.

| Potential Therapeutic Area | Rationale for Investigation | Example Biological Targets |

| Oncology | Piperidine derivatives have shown significant anti-proliferative activity. nih.gov | Kinases, Tubulin, Apoptosis-related proteins. nih.govnih.gov |

| Infectious Diseases | Many piperidine-containing compounds exhibit antimicrobial properties. mdpi.com | Bacterial and fungal enzymes, cell wall components. nih.gov |

| CNS Disorders | The piperidine scaffold is common in drugs acting on the central nervous system. clinmedkaz.org | Neurotransmitter receptors, reuptake transporters. clinmedkaz.org |

| Tuberculosis | Structurally similar compounds have demonstrated anti-tuberculosis activity. nih.gov | Mycobacterial enzymes and cellular processes. nih.gov |

Integration of Omics Technologies for Comprehensive Biological Understanding

To gain a deep and holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. frontiersin.org These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical compound. nih.govmdpi.com

Transcriptomics , through techniques like RNA sequencing, can reveal how the compound alters gene expression patterns, providing clues about the cellular pathways it affects. Proteomics can then identify changes in protein levels and post-translational modifications, offering a more direct link to cellular function. Metabolomics , the study of small molecule metabolites, can provide a snapshot of the metabolic state of cells or organisms following exposure to the compound, helping to identify metabolic pathways that are perturbed. mdpi.com

By integrating data from these different omics layers, researchers can construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and better understand its off-target effects and potential toxicities. mdpi.comnih.gov This multi-omics approach is crucial for moving beyond a single target-based view of drug action and embracing a more systems-level understanding, which is vital for the successful translation of a promising compound into a clinical candidate. nih.gov

| Omics Technology | Type of Data Generated | Application in Research |

| Genomics | Information on DNA sequence and structure. | Identifying genetic factors that may influence drug response. frontiersin.org |

| Transcriptomics | Changes in gene expression (RNA levels). | Understanding the cellular pathways affected by the compound. nih.gov |

| Proteomics | Changes in protein abundance and modifications. | Identifying the direct protein targets and downstream effects. nih.gov |

| Metabolomics | Alterations in the profiles of small molecule metabolites. | Assessing the impact on cellular metabolism and identifying biomarkers of effect. mdpi.com |

Q & A

Q. What strategies improve enantiomeric resolution of chiral derivatives of this compound?

Q. Tables for Key Data

Q. Notes

- Avoid abbreviated chemical names (e.g., "piperidin-1-YL" must be spelled out).

- For synthesis, prioritize reproducibility via stepwise solvent evaporation and inert atmospheres.

- Computational studies must validate force fields against experimental crystallographic data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.